molecular formula C5H8N4 B1601913 3-(Aminomethyl)pyrazin-2-amine CAS No. 25911-74-4

3-(Aminomethyl)pyrazin-2-amine

Cat. No.: B1601913
CAS No.: 25911-74-4
M. Wt: 124.14 g/mol
InChI Key: BNTKVWYAIIGBDI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrazin-2-amine: is a nitrogen-containing heterocyclic compound with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol . This compound features a pyrazine ring substituted with an aminomethyl group at the third position and an amino group at the second position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method includes the reaction of 2-chloropyrazine with formaldehyde and ammonia, followed by reduction to yield the desired compound. The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the aminomethylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, pyrazine N-oxides, and reduced aminomethylated pyrazines .

Scientific Research Applications

3-(Aminomethyl)pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Aminopyrazine: Similar structure but lacks the aminomethyl group.

    3-Aminopyrazine: Similar structure but lacks the aminomethyl group.

    2,3-Diaminopyrazine: Contains two amino groups but no aminomethyl group.

Uniqueness: 3-(Aminomethyl)pyrazin-2-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyrazine ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(aminomethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,3,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKVWYAIIGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579901
Record name 3-(Aminomethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25911-74-4
Record name 3-(Aminomethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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